molecular formula C14H13NO2 B1582878 4-methoxy-N-phenylbenzamide CAS No. 7465-88-5

4-methoxy-N-phenylbenzamide

Cat. No. B1582878
CAS RN: 7465-88-5
M. Wt: 227.26 g/mol
InChI Key: XOJAJRFBOKCXPI-UHFFFAOYSA-N
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Description

4-Methoxy-N-phenylbenzamide is a chemical compound with the linear formula C14H13NO2 . It has a molecular weight of 227.265 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-methoxy-N-phenylbenzamide consists of 14 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The ChemSpider database provides a 3D structure that can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

4-Methoxy-N-phenylbenzamide has a density of 1.2±0.1 g/cm3, a boiling point of 301.5±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 54.2±3.0 kJ/mol and a flash point of 136.1±23.2 °C .

Scientific Research Applications

Pharmaceutical Research: Antiviral Activity

4-methoxy-N-phenylbenzamide has been synthesized and evaluated for its antiviral activity against strains of Enterovirus 71 (EV 71) in Vero cells . This compound’s derivatives show promise in the development of new antiviral medications, particularly for viruses that cause hand, foot, and mouth disease.

Organic Synthesis: Intermediate for Chemical Reactions

As an organic compound with a benzamide moiety, 4-methoxy-N-phenylbenzamide serves as a valuable intermediate in organic synthesis . It can be used to prepare various pharmaceuticals and complex molecules through reactions like amide bond formation and aromatic substitution.

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

As for future directions, more research is needed to explore the potential applications of 4-methoxy-N-phenylbenzamide. Given its structural similarity to compounds that have shown promise in inhibiting the expression of HPV oncogenes , it could be a candidate for further study in the field of cancer research.

properties

IUPAC Name

4-methoxy-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-13-9-7-11(8-10-13)14(16)15-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJAJRFBOKCXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323454
Record name 4-methoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-phenylbenzamide

CAS RN

7465-88-5
Record name p-Anisanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404049
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

p-Anisoyl chloride (10 g, 58.5 mmol) and methylene chloride (500 mL) were combined under Ar. Aniline (8.0 mL, 87.7 mmol) was added dropwise with stirring. Diisopropylethylamine (10.0 mL, 58.5 mmol) was added dropwise to give a white suspension. After 3 h the contents of the reaction flask were washed with 5% potassium bisulfate then sat. sodium bicarbonate. The organic portion was dried with sodium sulfate (anh.), filtered and evaporated in vacuo to give a solid. Trituration with ethyl acetate gave 108 as a white solid (3.37 g, 14.8 mmol, 25.4%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
25.4%

Synthesis routes and methods II

Procedure details

p-Anisoyl chloride (10 g, 58.5 mmol) was dissolved in methylene chloride (500 mL) under argon. Aniline (8.0 mL, 87.7 mmol) was added dropwise with stirring. Diisopropylethylamine (10.0 mL, 58.5 mmol) was added dropwise to give a white suspension. After 3 h the contents of the reaction flask were washed with 5% potassium bisulfate then sat. sodium bicarbonate. The organic portion was dried with sodium sulfate (anh.), filtered and evaporated in vacuo to give a solid. Trituration with ethyl acetate gave the title compound 1 as a white solid (3.37 g, 25%)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the crystal structure of 4-methoxy-N-phenylbenzamide and how does this structure influence its interactions?

A1: 4-methoxy-N-phenylbenzamide crystallizes with a specific spatial arrangement of its atoms. The two benzene rings in the molecule are not flat against each other, but rather twisted at an angle of 65.18° []. This twist is also reflected in the orientation of the central amide group, which forms angles of 34.70° and 30.62° with the phenyl and 4-methoxybenzene rings, respectively []. This non-planar conformation can influence how the molecule interacts with other molecules, including potential targets. Furthermore, within the crystal structure, molecules of 4-methoxy-N-phenylbenzamide interact via intermolecular hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule []. These interactions contribute to the overall packing of the molecules within the crystal lattice.

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